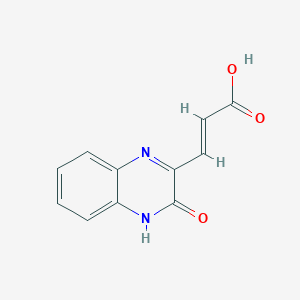

3-(3-Hydroxyquinoxalin-2-yl)acrylic acid

Description

Systematic Nomenclature and Related Chemical Classes

The systematic IUPAC name for 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid is derived from its constituent parts. A key structural aspect of the "3-hydroxyquinoxaline" moiety is that it exists in a tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydroquinoxaline. nih.gov Consequently, the IUPAC name for the precursor aldehyde is 3-oxo-4H-quinoxaline-2-carbaldehyde. nih.gov By extension, the acrylic acid derivative would be named (2E)-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enoic acid .

This compound belongs to several chemical classes:

Quinoxalines: It is a derivative of the heterocyclic compound quinoxaline (B1680401). mspmbeed.com

α,β-Unsaturated Carboxylic Acids: The acrylic acid portion of the molecule places it in this class of compounds.

Enones: The conjugated system of the acrylic acid moiety linked to the quinoxaline ring gives it characteristics of an enone system.

| Compound Name | Synonyms | Parent Classes |

| This compound | (2E)-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enoic acid | Quinoxaline, α,β-Unsaturated Carboxylic Acid |

Structural Distinctiveness within Quinoxaline and Acrylic Acid Derivative Chemistry

The structural uniqueness of this compound arises from the covalent linkage of the quinoxaline ring at the 2-position to an acrylic acid side chain. This arrangement creates an extended π-conjugated system that encompasses both the heterocyclic ring and the unsaturated acid.

Several features contribute to its distinctiveness:

Hybrid Scaffold: The molecule is a true hybrid, combining the aromatic, electron-deficient nature of the pyrazine (B50134) part of the quinoxaline ring with the electron-withdrawing carboxylic acid group.

Tautomerism: The 3-hydroxyquinoxaline ring can exist in both enol (hydroxy) and amide (oxo) forms, which can influence its hydrogen bonding capabilities and electronic properties. nih.gov

Conjugation: The acrylic acid side chain is in conjugation with the quinoxaline ring system, which is expected to influence the molecule's spectroscopic properties (e.g., UV-Vis absorption) and reactivity.

The synthesis of such a compound would likely proceed via a Knoevenagel condensation reaction. rsc.orgresearchgate.netorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. In this case, the precursor would be 3-hydroxyquinoxaline-2-carboxaldehyde. mspmbeed.com

| Structural Feature | Description | Potential Influence |

| Quinoxaline Core | A fused benzene (B151609) and pyrazine ring system. | Provides a rigid scaffold and is associated with various biological activities. mspmbeed.comipp.pt |

| Acrylic Acid Moiety | A carboxylic acid group conjugated with a carbon-carbon double bond. | Acts as a Michael acceptor and can participate in various chemical transformations. |

| Hydroxy/Oxo Group | Tautomeric group at the 3-position of the quinoxaline ring. | Affects electronic distribution, hydrogen bonding, and solubility. nih.gov |

| Extended Conjugation | π-system spanning the quinoxaline and acrylic acid parts. | Influences photophysical properties and chemical reactivity. |

Rationale for Investigating this compound in Contemporary Chemical Research

The interest in this compound and related compounds is primarily driven by the broad spectrum of biological activities associated with the quinoxaline scaffold. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological properties, making them privileged structures in medicinal chemistry. nih.govnih.govnih.gov

The rationale for investigating this specific hybrid molecule includes:

Antimicrobial and Antitumor Potential: Quinoxaline derivatives are known to possess antibacterial, antifungal, and anticancer activities. nih.govnih.govmdpi.com The incorporation of an acrylic acid moiety could modulate this activity or introduce new mechanisms of action.

Enzyme Inhibition: The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The quinoxaline ring can interact with hydrophobic pockets of enzymes, while the acrylic acid group can form hydrogen bonds or covalent linkages with active site residues.

Material Science Applications: The extended π-conjugated system in these molecules suggests potential applications in materials science, such as in the development of organic dyes, fluorophores, or electronic materials. mspmbeed.com

The synthesis of chalcone (B49325) derivatives from 3-hydroxyquinoxaline-2-carboxaldehyde has been reported, and these chalcones have been evaluated for their antibacterial activity. mspmbeed.com This provides a strong precedent for exploring other derivatives of this aldehyde, such as the acrylic acid, for similar or novel biological applications. The systematic exploration of such hybrid compounds contributes to the development of new therapeutic agents and functional materials. researchgate.netdntb.gov.ua

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

(E)-3-(3-oxo-4H-quinoxalin-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-6H,(H,13,16)(H,14,15)/b6-5+ |

InChI Key |

HMYGHKLPRIZCFM-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Precursor Synthesis Approaches to the Hydroxyquinoxaline Core

The foundational step in synthesizing the target molecule is the construction of the 3-hydroxyquinoxaline-2-carboxaldehyde or a related precursor. This typically involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a suitable three-carbon electrophile.

To address this, regioselective synthetic methods have been developed. One approach involves the slow, dropwise addition of a solution of 1,2-phenylenediamine to a solution of glyoxylic acid at a low temperature, which has been shown to favor the formation of the desired regioisomer. google.com Another strategy to control regioselectivity is the use of a directing group on the diamine, which can later be removed. For instance, masking the more reactive amino group in a monosubstituted o-phenylenediamine as an acetamide (B32628) can direct the cyclization to favor a specific regioisomer. nih.gov The choice of solvent and the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can also significantly influence the regiochemical outcome of the cyclocondensation reaction. nih.gov

| Reactants | Conditions | Product | Regioselectivity | Reference |

| 1,2-phenylenediamine, Glyoxylic acid | Slow addition at low temperature | 2-Hydroxyquinoxaline | High | google.com |

| 3,4-disubstituted-1,2-phenylenediamine, Glyoxylate | Standard condensation | Mixture of 5,6- and 7,8-disubstituted 2-hydroxyquinoxalines | Low | google.com |

| Monosubstituted o-phenylenediamine, Aroylpyruvate | p-TsOH, DMF, rt | SYN regioisomer | High (13/87 SYN/ANTI) | nih.gov |

This table summarizes different approaches to control regioselectivity in the synthesis of hydroxyquinoxaline intermediates.

The acrylic acid moiety can be prepared separately and later attached to the quinoxaline (B1680401) core, or it can be formed directly on a pre-existing quinoxaline intermediate. The synthesis of functionalized acrylic acids often starts from corresponding aldehydes or ketones. For instance, 3-(furan-2-yl)propenoic acids can be synthesized by the condensation of furan-2-carbaldehydes with malonic acid. nih.gov Similarly, substituted acrylic acid derivatives can be prepared from the corresponding formyl precursors. e-journals.in These pre-functionalized acrylic acid derivatives can then be used in coupling reactions with a suitable quinoxaline partner.

Direct Conjugation Strategies for 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid

Direct conjugation methods aim to form the carbon-carbon double bond of the acrylic acid side chain directly on the quinoxaline scaffold. These methods are often efficient and provide a straightforward route to the final product.

The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon double bonds. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. sigmaaldrich.comresearchgate.net In the context of this compound synthesis, this would involve the reaction of 3-hydroxyquinoxaline-2-carboxaldehyde with malonic acid. mspmbeed.com The reaction is typically catalyzed by a base like pyridine (B92270) or alcoholic sodium hydroxide. e-journals.inmspmbeed.com Microwave irradiation has been shown to significantly accelerate this reaction, leading to excellent yields in a much shorter time compared to conventional heating. e-journals.in

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 3-Hydroxyquinoxaline-2-carboxaldehyde | Substituted Acetophenone | Alcoholic NaOH | (E)-3-(3-hydroxyquinoxalin-2-yl)-1-substituted phenylprop-2-en-1-one | mspmbeed.com |

| 2-Chloro-3-formyl quinoline | Malonic acid | Pyridine, Microwave | 3-(2-Chloroquinolin-3-yl)acrylic acid | e-journals.in |

| Benzaldehyde | Malononitrile | CdS/CeO2/Ag2CO3, Water, rt | 2-Benzylidenemalononitrile | researchgate.net |

This table illustrates the application of Knoevenagel condensation in synthesizing acrylic acid derivatives.

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction. youtube.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comnih.gov While typically used to add nucleophiles to an existing acrylate, modified strategies can be envisioned where a quinoxaline-based nucleophile adds to a propiolate derivative to form the acrylic acid backbone. The choice of nucleophile is crucial, with softer nucleophiles like enolates favoring the desired 1,4-addition. youtube.com Microwave irradiation can also be employed to promote Michael additions, often leading to shorter reaction times and higher yields. researchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions offer a versatile and powerful tool for forming carbon-carbon bonds. bohrium.comrsc.org Catalysts based on palladium, copper, iron, and other transition metals are widely used in organic synthesis. nih.gov For the synthesis of this compound, a strategy could involve the coupling of a halogenated hydroxyquinoxaline (e.g., 2-chloro-3-hydroxyquinoxaline) with acrylic acid or one of its esters. Reactions like the Heck or Suzuki coupling could be applicable here. nih.gov These methods are known for their high functional group tolerance and have been successfully used in the synthesis of various quinoxaline derivatives. bohrium.comnih.gov

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have become a pivotal aspect of designing synthetic pathways for complex organic molecules. ijirt.org For quinoxaline derivatives, this has led to the exploration of innovative technologies that not only improve the efficiency of chemical reactions but also reduce their environmental footprint. researchgate.net Key advancements in this area include the use of alternative energy sources like microwave irradiation and the development of highly efficient and reusable catalytic systems. ijirt.orgnih.gov

Microwave-Assisted Synthesis Enhancement for Quinoxaline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over conventional heating methods. numberanalytics.combohrium.com By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with significantly higher yields and purity. nih.govudayton.edu This technique's efficiency stems from the direct and uniform heating of the reaction mixture, which is a result of the interaction between the microwave energy and polar molecules. numberanalytics.compnrjournal.com

The application of microwave irradiation has been particularly successful in the synthesis of nitrogen-containing heterocycles, including quinoxalines. bohrium.combenthamdirect.com Traditional methods for synthesizing quinoxalines often require long reaction times and harsh conditions. udayton.edu In contrast, microwave-assisted protocols facilitate rapid and efficient synthesis, frequently under solvent-free conditions, which further enhances the green credentials of the process. udayton.eduscispace.com

The benefits of microwave-assisted synthesis for quinoxaline derivatives are highlighted by several studies. For instance, the condensation of diamines and dicarbonyls, a common route to quinoxalines, can be achieved in minutes with excellent yields (80-90%) under microwave heating without a solvent. This represents a substantial improvement over conventional methods that can take several hours. scispace.com The significant reduction in reaction time and the elimination of solvents underscore the potential of MAOS as a cornerstone of modern, sustainable organic synthesis. udayton.edu

| Reactants | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| 1,2-Dicarbonyl and 1,2-Diamines | Acidic Alumina, Solvent-Free, Microwave | 3 min | 80-86 |

| 1,2-Dicarbonyl and 1,2-Diamines | Polar Paste, Solvent-Free, Microwave | 3 min | 90-97 |

| 2,3-dichloroquinoxaline and various nucleophiles | Solvent-Free, Microwave, 160°C | 5 min | Moderate |

Application of Recyclable Catalysts in Synthetic Pathways

The use of recyclable catalysts is a fundamental aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. ijirt.org In the synthesis of quinoxaline derivatives, a variety of heterogeneous and reusable catalysts have been developed and successfully applied. These catalysts offer several advantages, including ease of separation from the reaction mixture, the potential for multiple reuse cycles without significant loss of activity, and often milder reaction conditions. rsc.orgnih.gov

Several classes of recyclable catalysts have proven effective for quinoxaline synthesis. These include:

Heteropolyoxometalates: Alumina-supported heteropolyoxometalates have been used for the synthesis of quinoxalines at room temperature, providing high yields and the ability to be recovered and reused over several cycles. nih.gov

Nanoparticle-Based Catalysts: Nanocatalysts, such as those based on silica, zirconia, and magnetic nanoparticles, offer high surface areas and excellent catalytic activity. rsc.org For example, monoclinic zirconia nanoparticles have been shown to be reusable for up to five cycles in the synthesis of quinoxalines. rsc.org Similarly, cobalt nanoparticles on a mesoporous support have demonstrated high reusability for at least ten reaction runs. rsc.org

Mineral-Based Catalysts: Phosphate-based mineral fertilizers have been employed as low-cost, effective, and recyclable heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. These catalysts can be reused for up to six cycles with only a minor decrease in yield. researchgate.net

Ionic Liquids and Polymer-Supported Catalysts: Ionic liquids and polymer-supported catalysts represent another frontier in green catalysis, offering high efficiency and recyclability in the synthesis of quinoxalines. nih.gov

The development and application of these recyclable catalysts not only enhance the efficiency of quinoxaline synthesis but also align with the broader goals of sustainable chemistry by minimizing catalyst waste and enabling more environmentally friendly production methods. ias.ac.in

| Catalyst | Reaction Conditions | Yield (%) | Reusability |

|---|---|---|---|

| Alumina-Supported Heteropolyoxometalates | Room Temperature, Toluene | up to 92 | Several cycles |

| Nano ZrO₂ | Not specified | Good | Up to 5 cycles |

| Cobalt Nanoparticles on SBA-15 | Mild conditions | Excellent | At least 10 cycles |

| Phosphate-Based Mineral Fertilizers (MAP, DAP, TSP) | Room Temperature, EtOH | 89-99 | Up to 6 cycles with ~5% loss in yield |

| ZnFe₂O₄ Nanoparticles | Room Temperature, DMF | Good | Recyclable |

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions on the Quinoxaline (B1680401) Heterocycle

The quinoxaline ring system is characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. In 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid, the heterocyclic part exists as a quinoxalin-2(1H)-one, a structure that significantly influences its reactivity. mdpi.com This lactam structure contains both electron-rich and electron-deficient centers, making it susceptible to both electrophilic and nucleophilic attacks at different positions.

Substitutions and Transformations on the Hydroxyquinoxaline Core

The quinoxalin-2(1H)-one core offers several sites for substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are anticipated to occur on the fused benzene ring. byjus.comwikipedia.org By analogy with related hydroxyquinoline and quinolinone systems, the amide group (-NH-) of the lactam is an activating group and directs incoming electrophiles to the ortho and para positions (C6 and C8) of the benzenoid ring. nih.govresearchgate.net

Conversely, the pyrazinone ring is electron-deficient and thus more susceptible to nucleophilic attack. While direct nucleophilic substitution of hydrogen is challenging, the reactivity can be enhanced by N-oxidation of the quinoxaline ring, which makes it more electrophilic. rsc.orgresearchgate.net For the quinoxalin-2(1H)-one scaffold itself, direct C-H functionalization at the C3 position is a well-documented transformation for introducing aryl, sulfonyl, and other groups. mdpi.comresearchgate.net However, in the title compound, this position is already substituted with the acrylic acid moiety, which would sterically hinder further substitution at this site.

Modulating Reactivity through Electronic and Steric Effects

The reactivity of the hydroxyquinoxaline core is modulated by a combination of electronic and steric factors. The lactam amide group activates the fused benzene ring towards electrophilic attack through electron donation. nih.gov In contrast, the pyrazinone ring and the C3-substituted acrylic acid group are electron-withdrawing, deactivating the heterocyclic ring toward electrophiles but potentially activating it for nucleophilic attack.

The acrylic acid group at the C3 position imposes significant steric hindrance, which would likely prevent further functionalization at that site. Therefore, synthetic strategies must account for this steric bulk. The interplay between the activating amide group and the deactivating acrylic acid substituent governs the regioselectivity of substitutions on the benzene ring, with positions C6 and C8 being the most probable sites for electrophilic attack. wikipedia.org

Transformations of the Acrylic Acid Moiety

The acrylic acid side chain provides a second major site for functionalization, with reactivity centered at the carboxylic acid group and the activated carbon-carbon double bond.

Reactions at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group readily undergoes standard transformations such as esterification and amidation. Esterification can be achieved with various alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. chemra.comgoogle.comgoogleapis.com Similarly, amidation with primary or secondary amines can be accomplished using condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or by converting the carboxylic acid to a more reactive acyl chloride. nju.edu.cnresearchgate.net

Below are tables summarizing typical conditions for these transformations based on studies of acrylic acid and related compounds.

Table 1: Representative Conditions for Esterification of Acrylic Acids

| Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Ethanol (B145695) | p-Toluene sulfonic acid | None (reflux) | 140 | High | google.com |

| n-Butanol | Zirconia-supported tungstophosphoric acid | Toluene | 100-120 | >90 | researchgate.net |

| 2-Ethylhexanol | Zinc (II) salts | None | 170 | 99 | researchgate.net |

Table 2: Representative Conditions for Amidation of Acrylic Acids

| Amine | Coupling Agent/Method | Solvent | Temperature | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| n-Butylamine | β-chloropropionyl chloride intermediate, then KOH | Water | Boiling | Good | google.com |

| Benzylamine | β-chloropropionyl chloride intermediate, then KOH | Water | 100°C | Good | google.com |

| 3-Dimethylaminopropylamine | Enzymatic (from methyl acrylate) | N/A | N/A | 97 | google.com |

| Various amines | DMTMM | Water or Methanol | Room Temp | ≤95 | researchgate.net |

Olefinic Transformations and Addition Reactions

The carbon-carbon double bond in the acrylic acid moiety is activated by the adjacent carboxyl and quinoxalinone groups, making it an excellent Michael acceptor. It readily undergoes conjugate addition (Michael addition) with a variety of soft nucleophiles, such as amines and thiols. nih.govnih.gov This reaction is a powerful tool for introducing new functional groups at the β-position of the acrylic acid chain.

Other potential transformations of the olefinic bond include:

Hydrogenation: Catalytic hydrogenation can selectively reduce the C=C double bond to yield the corresponding propanoic acid derivative.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can introduce dihalide functionality.

Hydroarylation: In the presence of a superacid like triflic acid, arenes can add across the double bond in a Friedel-Crafts-type reaction. nih.gov

Derivatization Strategies for Targeted Functionalization

The dual reactivity of this compound allows for the development of diverse derivatization strategies to achieve targeted functionalization. By choosing appropriate reagents and reaction conditions, chemists can selectively modify one part of the molecule while leaving the other intact.

Strategy 1: Modification of the Acrylic Acid Moiety. The carboxylic acid can be protected as an ester, which then allows for transformations on the quinoxalinone ring or the olefinic double bond. For instance, after esterification, a Michael addition could be performed, followed by hydrolysis of the ester to regenerate the carboxylic acid.

Strategy 2: Functionalization of the Quinoxalinone Core. Electrophilic substitution on the benzenoid ring can be performed while the acrylic acid moiety remains unchanged. For example, nitration would be expected to yield the 6-nitro or 8-nitro derivative, which could then be further modified (e.g., reduction to an amine).

Strategy 3: Multi-step Sequential Functionalization. A combination of the above strategies can be employed for more complex modifications. For example, one could first perform an electrophilic substitution on the benzene ring, then esterify the carboxylic acid, and finally perform a Michael addition on the double bond. This stepwise approach, potentially involving protecting groups, enables the synthesis of a wide array of complex derivatives from the parent molecule.

Regioselective Derivatization of Hydroxyl and Carboxyl Groups

The differential reactivity of the hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound allows for regioselective derivatization under controlled reaction conditions. This selectivity is crucial for the synthesis of well-defined functional molecules.

The carboxylic acid group can be readily converted into esters or amides. Esterification is typically achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst. For instance, reaction with ethanol under acidic conditions would yield ethyl 3-(3-hydroxyquinoxalin-2-yl)acrylate. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of amide bonds with primary or secondary amines, a common strategy in medicinal chemistry. nih.govyoutube.comkhanacademy.org

Conversely, the hydroxyl group can undergo O-alkylation to form ethers. This reaction is typically carried out using an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. For example, treatment with methyl iodide in the presence of a suitable base would yield 3-(3-methoxyquinoxalin-2-yl)acrylic acid. The choice of reaction conditions is critical to prevent competing reactions, such as the esterification of the carboxyl group. Some studies on related quinoxalin-2(1H)-ones have explored C-alkylation at the 3-position under radical conditions, highlighting the diverse reactivity of the quinoxaline core. mdpi.comnih.gov

The ability to selectively functionalize either the hydroxyl or the carboxylic acid group opens up avenues for creating a wide array of derivatives with distinct chemical and physical properties.

Table 1: Examples of Regioselective Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

| Carboxylic Acid | Esterification | Ethanol, H₂SO₄ (catalyst), Reflux | Ethyl 3-(3-hydroxyquinoxalin-2-yl)acrylate |

| Carboxylic Acid | Amidation | Aniline, EDC, DMAP, CH₂Cl₂ | N-phenyl-3-(3-hydroxyquinoxalin-2-yl)acrylamide |

| Hydroxyl Group | O-Alkylation | Methyl iodide, K₂CO₃, Acetone | 3-(3-methoxyquinoxalin-2-yl)acrylic acid |

| Hydroxyl Group | Acylation | Acetic anhydride, Pyridine (B92270) | 3-(3-acetoxyquinoxalin-2-yl)acrylic acid |

Note: The products listed are based on established chemical principles, as direct experimental data for these specific reactions on this compound is not extensively documented in the available literature.

Synthesis of Conjugated Systems and Hybrid Molecules for Enhanced Properties

The extended π-system of the quinoxaline ring, coupled with the acrylic acid moiety, makes this compound an attractive building block for the synthesis of larger conjugated systems and hybrid molecules with enhanced electronic and optical properties. Quinoxaline derivatives are well-regarded as electron-accepting units in the design of donor-acceptor (D-A) conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). case.edubeilstein-journals.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net

Functionalization of either the hydroxyl or carboxylic acid group allows for the incorporation of this quinoxaline-based scaffold into polymeric structures. For instance, after protecting or modifying the hydroxyl group, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or a boronic ester, which can then be used in polymerization reactions like Suzuki or Stille coupling. rsc.org These methods are commonly employed to create alternating donor-acceptor copolymers, where the quinoxaline unit acts as the electron acceptor.

Furthermore, the reactive handles on this compound can be utilized to synthesize hybrid molecules by linking it to other functional moieties. This molecular hybridization strategy aims to combine the properties of different pharmacophores or functional units into a single molecule, potentially leading to synergistic effects or novel functionalities. For example, the carboxylic acid could be coupled with another heterocyclic system or a fluorescent dye to create molecules for sensing or imaging applications. The design of such hybrid molecules is a growing area of research in materials science and medicinal chemistry.

Table 2: Potential Polymerization and Hybridization Strategies

| Strategy | Functionalization of Monomer | Polymerization/Coupling Reaction | Potential Application |

| Conjugated Polymer Synthesis | Conversion of carboxylic acid to a boronic ester (after protecting the hydroxyl group) | Suzuki Coupling with a dibromo-donor monomer | Organic Photovoltaics |

| Conjugated Polymer Synthesis | Conversion of the quinoxaline ring to a dihalo-derivative (after esterification) | Stille Coupling with a distannyl-donor monomer | Organic Field-Effect Transistors |

| Hybrid Molecule Synthesis | Amide coupling of the carboxylic acid with a fluorescent amine | EDC/DMAP coupling | Fluorescent Probes |

| Hybrid Molecule Synthesis | Etherification of the hydroxyl group with a photoactive moiety | Williamson Ether Synthesis | Photonic Materials |

Note: These strategies are based on established synthetic methodologies for quinoxaline-based materials and represent potential pathways for the utilization of this compound.

Applications in Advanced Materials Science

Organic Semiconductor Applications

Organic semiconductors are the foundation of a new generation of electronic devices, offering advantages such as flexibility and low-cost fabrication. Within this field, electron transporting materials (ETMs) are a critical component, facilitating the movement of negative charge carriers.

Design as Electron Transporting Materials (ETMs)

The design of effective ETMs often involves incorporating electron-deficient moieties into the molecular structure. While quinoxaline (B1680401) scaffolds are known to possess electron-accepting properties, making them suitable building blocks for ETMs, specific research detailing the design and synthesis of 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid for this purpose is not currently available. Theoretical studies or experimental investigations into its electron affinity, LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and stability—key parameters for ETMs—have not been reported.

Electroluminescent Material Development

Electroluminescent materials are capable of emitting light in response to an electric current and are the active components in Organic Light-Emitting Diodes (OLEDs).

Photoluminescence (PL) and Electroluminescence (EL) Properties

The photophysical properties of a material, such as its ability to absorb and emit light, are fundamental to its potential as an electroluminescent material. There is a lack of available data on the photoluminescence (PL) and electroluminescence (EL) properties of this compound. Information regarding its emission spectrum, quantum yield, and excited-state lifetime, which are crucial for assessing its viability for lighting and display applications, has not been documented.

Integration into Organic Light-Emitting Diodes (OLEDs)

The successful integration of a material into an OLED device depends on its electronic properties, thermal stability, and ability to form high-quality thin films. No research has been found that describes the fabrication or testing of OLEDs incorporating this compound as an emissive or charge-transporting layer.

Photovoltaic Material Integration

Organic photovoltaic (OPV) devices, or solar cells, utilize organic materials to convert sunlight into electricity. The efficiency of these devices is highly dependent on the properties of the donor and acceptor materials used in the active layer. While some quinoxaline derivatives have been explored for OPV applications, there is no specific research on the integration or performance of this compound in photovoltaic devices. Studies on its absorption spectrum, energy levels (HOMO and LUMO), and performance in a solar cell architecture are not present in the current scientific literature.

Role as Auxiliary Acceptors and π-Bridges in Dye-Sensitized Solar Cells (DSSCs)

In the architecture of organic dyes for DSSCs, which typically follow a Donor-π-bridge-Acceptor (D-π-A) structure, quinoxaline derivatives have been successfully employed as both π-bridges and auxiliary electron acceptors. nih.govresearchgate.net The quinoxaline unit itself is electron-deficient and can facilitate efficient intramolecular charge transfer from the electron-donor part of the dye to the semiconductor (e.g., TiO₂) surface upon photoexcitation. researchgate.nethanyang.ac.kr

For this compound, its structure is inherently suited for such roles:

As a π-Bridge: The quinoxaline core can act as a conjugated spacer, or π-bridge, connecting a suitable donor group to the acrylic acid acceptor/anchor. Its rigid and planar structure can enhance electronic coupling and promote the directional flow of electrons. nih.gov

As an Anchoring Group: The acrylic acid portion of the molecule is a classic and effective anchoring group, capable of binding strongly to the surface of metal oxide semiconductors like TiO₂, ensuring efficient electron injection from the excited dye into the semiconductor's conduction band. hanyang.ac.kr

The performance of several quinoxaline-based dyes in DSSCs from the literature illustrates the potential of this class of materials.

Table 1: Representative Performance of Quinoxaline-Based Dyes in DSSCs

| Dye/Sensitizer Code | Role of Quinoxaline | Power Conversion Efficiency (PCE) % | Source |

|---|---|---|---|

| Qx41 | π-Bridge | 7.77% | nih.gov |

| Qx43 (PFQ-based) | π-Bridge | 12.5% | nih.gov |

This table presents data for various quinoxaline derivatives to illustrate the potential of this compound class, not for this compound itself.

Potential as Polymer Acceptor/Donor Materials in Organic Photovoltaics (OPVs)

Quinoxaline-based materials are among the most studied electron-deficient units for creating donor-acceptor (D-A) conjugated polymers and small molecules for OPVs. researchgate.net Their favorable electronic properties, including low reorganization energy and high structural modification possibilities, contribute to reduced energy loss and superior charge generation and transport in photovoltaic devices. researchgate.netrsc.org Recent advances in quinoxaline-based nonfullerene acceptors have led to power conversion efficiencies approaching 20%. nih.gov

The compound this compound could serve as a critical building block (monomer) for the synthesis of novel polymers for OPVs:

Polymer Acceptors: By polymerizing this molecule or its derivatives, new acceptor materials can be designed. The strong electron-withdrawing quinoxaline unit is advantageous for creating n-type semiconductors needed for the bulk heterojunction (BHJ) active layer of an OPV. researchgate.netnih.gov

Tuning Electronic Properties: The presence of the hydroxy (-OH) and carboxylic acid (-COOH) groups offers sites for further chemical modification. For instance, attaching alkyl chains can improve solubility and film morphology, which are crucial for device performance. acs.org Fluorination of the quinoxaline unit is another strategy that has been effectively used to fine-tune the optoelectronic properties of these materials. acs.org

The development of various quinoxaline-based acceptors highlights the strategic importance of this heterocyclic system in achieving high-performance OPVs. researchgate.netnih.gov

Table 2: Examples of Quinoxaline-Based Materials in OPVs

| Material Type | Role | Achieved Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|

| Quinoxaline-based Polymers/Small Molecules | Acceptor/Donor | > 9% | researchgate.net |

| PE61:Qx3b Blend | Donor:Acceptor | 8.24% (with VOC of 1.02 V) | acs.org |

This table showcases the performance of materials from the broader quinoxaline family to provide context for the potential of new derivatives.

Chemically Controllable Switches and Sensors

The inherent electronic and photophysical properties of the quinoxaline core make it a promising scaffold for the development of chemosensors and molecular switches. Quinoxaline-based compounds have been investigated as fluorescence chemosensors. researchgate.net The mechanism of sensing often relies on the interaction of an analyte with the quinoxaline molecule, leading to a detectable change in its fluorescence (e.g., quenching or enhancement) or a colorimetric shift.

The structure of this compound contains several features that could be exploited for sensing applications:

Binding Sites: The nitrogen atoms within the quinoxaline ring and the oxygen atoms of the hydroxy and carboxylic acid groups can act as potential binding sites for metal ions or other analytes.

Signal Transduction: Upon binding of a target analyte, the internal charge transfer (ICT) characteristics of the molecule could be perturbed. This perturbation would alter the electronic and optical properties, leading to a measurable signal. The extended π-conjugation from the quinoxaline ring through the acrylic acid group could facilitate this process, forming the basis of a molecular switch or sensor.

While specific research into this compound as a chemical switch is not prominent, the foundational principles derived from related quinoxaline derivatives strongly support its potential in this area.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid?

- Methodology : The compound can be synthesized via condensation reactions between quinoxaline derivatives and acrylic acid precursors. For example, reacting 3-hydroxyquinoxaline-2-carbaldehyde with malonic acid under acidic conditions (e.g., using piperidine as a catalyst in ethanol) yields the target compound. Decarboxylation steps may be required to finalize the structure .

- Key Considerations : Optimize reaction temperature (typically 80–100°C) and solvent polarity to enhance yield. Monitor progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the quinoxaline ring, acrylic acid moiety, and hydroxyl group. For example, the hydroxyl proton typically appears as a singlet near δ 10–12 ppm in DMSO-d₆ .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Based on GHS classifications for similar quinoxaline derivatives, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents, in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodology : Employ asymmetric organocatalysis or metal-catalyzed reactions. For example, use chiral phosphoric acids or bifunctional ammonium-carbene catalysts to induce enantioselectivity in Michael additions or cycloadditions .

- Validation : Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Cross-validate with X-ray crystallography for absolute configuration determination .

Q. How can contradictions in crystallographic data from different refinement methods be resolved?

- Strategies :

- Use the SHELX suite (e.g., SHELXL for refinement) to process high-resolution X-ray data. Compare residual factors (R1/wR2) and electron density maps across software packages .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths and angles .

Q. How can reaction byproducts be systematically identified and quantified?

- Analytical Workflow :

- Use reversed-phase HPLC with UV detection to separate byproducts. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .

- Couple with high-resolution mass spectrometry (HRMS/MS) to characterize unknown impurities.

- For volatile byproducts, employ gas chromatography-mass spectrometry (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.